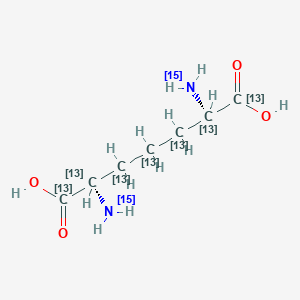
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, >=90% (TLC), powder
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is a water-soluble biotinylation reagent. It is commonly used in biochemical applications to label proteins, nucleic acids, and other molecules with biotin. This compound is particularly useful in immunoprecipitation, ELISA, and other assays where biotin-streptavidin interactions are exploited .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is synthesized through a multi-step process. The synthesis typically involves the reaction of biotin with hexanoic acid to form biotinamidohexanoic acid. This intermediate is then reacted with 3-sulfo-N-hydroxysuccinimide ester in the presence of a coupling agent to form the final product .
Industrial Production Methods
In industrial settings, the production of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, such as primary amines, which leads to the formation of stable amide bonds .
Common Reagents and Conditions
The compound reacts efficiently with primary amines in the pH range of 6.5-8.5. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
Major Products Formed
The major product formed from the reaction of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt with primary amines is a biotinylated molecule. This biotinylated product can then be used in various biochemical assays .
Scientific Research Applications
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt has a wide range of applications in scientific research:
Chemistry: Used for the biotinylation of small molecules and polymers.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and purification.
Medicine: Utilized in diagnostic assays, such as ELISA, to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and a primary amine on the target molecule. This reaction occurs through nucleophilic attack by the amine on the ester group, resulting in the release of N-hydroxysuccinimide and the formation of the biotinylated product . The biotinylated product can then interact with streptavidin or avidin, which are proteins with a high affinity for biotin, enabling various biochemical assays .
Comparison with Similar Compounds
Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt is unique due to its water solubility and the presence of an aminocaproyl spacer, which reduces steric hindrance in binding avidin to biotinylated compounds. Similar compounds include:
Biotin N-hydroxysuccinimide ester: Lacks the sulfo group and aminocaproyl spacer, making it less water-soluble.
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt: Similar in structure but without the aminocaproyl spacer.
Suberic acid bis(3-sulfo-N-hydroxysuccinimide ester) sodium salt: A homobifunctional cross-linking reagent with amine reactivity.
These comparisons highlight the unique properties of biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, making it a valuable tool in various biochemical applications.
Properties
Molecular Formula |
C20H30N4NaO9S2 |
|---|---|
Molecular Weight |
557.6 g/mol |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32); |
InChI Key |
RDSJVNGBJUJRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)

![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)



![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)


![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
